
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2, a member of the Janus kinase (JAK) family. JAKs are intracellular enzymes that play a crucial role in cytokine signaling, which is essential for immune function and inflammation. Inhibition of Tyk2 has been shown to have potential therapeutic benefits in various autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.
作用機序
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide selectively inhibits Tyk2, which is involved in the signaling of several cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs). By inhibiting Tyk2, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide blocks the downstream signaling of these cytokines, which is responsible for the pro-inflammatory effects observed in autoimmune diseases.
Biochemical and Physiological Effects
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been shown to have significant effects on the immune system, particularly on T cells and dendritic cells. In preclinical studies, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the production of pro-inflammatory cytokines by T cells and dendritic cells, which are key players in the pathogenesis of autoimmune diseases. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to reduce the proliferation and activation of T cells, which are responsible for the tissue damage observed in autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its selectivity for Tyk2, which reduces the potential for off-target effects. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain autoimmune diseases.
将来の方向性
There are several potential future directions for the development of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide. One possible direction is the combination of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide with other JAK inhibitors or biologics, which may enhance its efficacy in certain autoimmune diseases. Another possible direction is the investigation of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of more potent Tyk2 inhibitors may further enhance the therapeutic potential of this class of drugs.
合成法
The synthesis of N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide involves several steps, starting with the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. The amide is then reduced to the corresponding amine, which is reacted with piperidine-1-sulfonyl chloride to form N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide.
科学的研究の応用
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in various autoimmune diseases. In a phase 2 clinical trial, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide was shown to have significant clinical efficacy in patients with moderate to severe psoriasis, with a favorable safety profile. In addition, N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide has shown promising results in preclinical models of inflammatory bowel disease and lupus.
特性
IUPAC Name |
N-butyl-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-4-10-18-17(20)15-9-8-14(2)16(13-15)23(21,22)19-11-6-5-7-12-19/h8-9,13H,3-7,10-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCLPDQJUMHRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methylphenyl)propyl]methanesulfonamide](/img/structure/B5302691.png)
![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-4-azepanamine dihydrochloride](/img/structure/B5302699.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
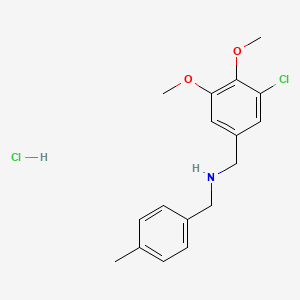
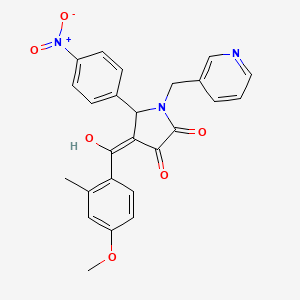
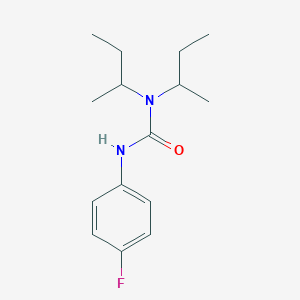
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
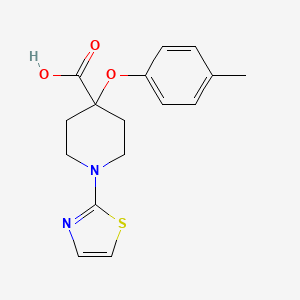
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
![4-[(2-methylpyridin-3-yl)oxy]-1-(9H-purin-6-yl)piperidine-4-carboxylic acid](/img/structure/B5302741.png)
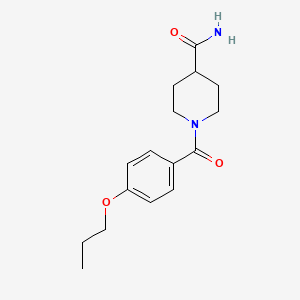
![N-(2-ethoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5302754.png)
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)